N-Boc-2-chloroethylamine

Description

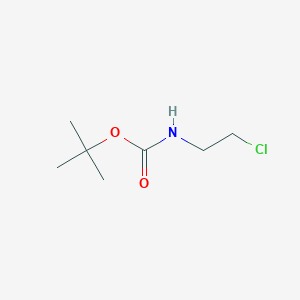

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-chloroethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO2/c1-7(2,3)11-6(10)9-5-4-8/h4-5H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACLTXTYDFLHJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396531 | |

| Record name | N-Boc-2-chloroethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71999-74-1 | |

| Record name | N-Boc-2-chloroethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(tert-Butoxycarbonyl)amino]-2-chloroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Boc-2-chloroethylamine (CAS: 71999-74-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-2-chloroethylamine, with the CAS number 71999-74-1, is a bifunctional organic compound widely utilized as a versatile intermediate in organic and pharmaceutical chemistry.[1] Its structure incorporates a tert-butoxycarbonyl (Boc) protected amine and a reactive chloroethyl group.[1] This unique combination makes it an invaluable building block for a variety of synthetic transformations.[1][2] The Boc group serves as a stable protecting group for the primary amine, preventing unwanted side reactions, and can be readily removed under mild acidic conditions.[2][3] The chloroethyl moiety acts as an electrophilic site, susceptible to nucleophilic substitution, enabling the introduction of an aminoethyl fragment into various molecular scaffolds.[1][2] This dual functionality is instrumental in the synthesis of complex molecules, including nitrogen-containing heterocycles, which are core structures in many pharmaceutical agents.[2]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 71999-74-1 | [4] |

| Molecular Formula | C₇H₁₄ClNO₂ | [4] |

| Molecular Weight | 179.64 g/mol | [4] |

| Appearance | Colourless to Yellow Oil to Off-White to Yellow Semi-Solid | [5] |

| Boiling Point | 75 °C at 8 mmHg (8 Torr) | [5][6] |

| Density | 1.070 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Chloroform (Sparingly), Methanol (Slightly) | [5] |

| Storage Temperature | Recommended: -20°C, in a dry, sealed container. | [2][4][5] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Technique | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ = 4.93 (br s, 1H, NHCO), 3.49-3.63 (m, 2H, ClCH₂), 3.36-3.48 (m, 2H, CH₂NH), 1.18 [s, 9H, C(CH₃)₃] | [5] |

| ¹³C NMR (100 MHz, CDCl₃) | δ = 155.8 (C=O), 79.8 [C(CH₃)₃], 45.7 (CH₂Cl), 32.8 (CH₂NH), 28.2 [C(CH₃)₃] | [5] |

| Infrared (IR) (Pure) | 3347, 2924, 2854, 1725, 1709, 1503, 1462 cm⁻¹ | [5] |

| Mass Spectrometry | Molecular ion peak (M+H)⁺ at m/z 195.1 | [2] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.[2][6]

| Category | Information | Reference |

| GHS Pictogram | [6] | |

| Signal Word | Danger | [2][6] |

| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H314: Causes severe skin burns and eye damage. | [2][6] |

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |

| Storage | Store locked up in a cool, well-ventilated area away from incompatible materials like strong acids, alkalis, and oxidizing agents. | [6] |

| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator should be worn. Work should be conducted in a fume hood. | [2][6] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of 2-chloroethylamine hydrochloride with di-tert-butyl dicarbonate (Boc₂O).[5]

Materials:

-

2-chloroethylamine hydrochloride

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Water (H₂O)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [5]

-

In a round-bottom flask, dissolve 2-chloroethylamine hydrochloride (1.0 eq) and triethylamine (1.0 eq) in anhydrous dichloromethane.

-

Cool the mixture to 0 °C in an ice bath under a nitrogen atmosphere.

-

Slowly add di-tert-butyl dicarbonate (0.9 eq) to the cooled, stirring solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Upon completion of the reaction (monitored by TLC), wash the mixture sequentially with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield this compound, which can often be used in the next step without further purification.[5]

General Protocol for Nucleophilic Substitution Reactions

This compound is an excellent substrate for Sₙ2 reactions, allowing for the attachment of the protected aminoethyl group to various nucleophiles.

Materials:

-

This compound

-

Nucleophile (e.g., an amine, thiol, or alcohol)

-

A suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base)

-

A polar aprotic solvent (e.g., DMF, Acetonitrile)

Procedure:

-

Dissolve the chosen nucleophile (1.0 eq) and a suitable base (1.1-1.5 eq) in a polar aprotic solvent.

-

Add this compound (1.0-1.2 eq) to the solution.

-

Heat the reaction mixture (e.g., 60-100 °C) and monitor its progress by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Perform an aqueous workup by adding water and extracting the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel if necessary.

Reactivity and Applications

The synthetic utility of this compound stems from its dual reactivity.[1]

1. Electrophilic Alkylating Agent: The primary mode of reactivity involves the chlorine atom acting as a good leaving group in nucleophilic substitution reactions.[2] This allows for the straightforward alkylation of a wide range of nucleophiles, making it a key intermediate for introducing a protected two-carbon amino chain.[1][2]

2. Aziridinium Ion Formation: A significant aspect of its reactivity is the intramolecular cyclization via neighboring group participation.[2] The nitrogen of the carbamate can displace the chloride ion to form a highly reactive, three-membered N-Boc-aziridinium ion intermediate.[2] This strained intermediate is readily opened by nucleophiles, leading to the formation of substituted ethylamine derivatives. This pathway is particularly important in the synthesis of heterocyclic compounds like piperazines.[2]

Applications in Synthesis:

-

Pharmaceutical Intermediates: It is a crucial building block for numerous biologically active molecules and drug candidates.[1][2] For example, it is used in the synthesis of N-Boc piperazine, an intermediate for drugs such as palbociclib.[2]

-

Heterocycle Synthesis: Its ability to act as a precursor to the N-Boc-aziridinium ion makes it highly valuable for constructing nitrogen-containing heterocycles.[2]

-

Protected Amine Introduction: It provides a reliable method for introducing a protected primary amine, which can be deprotected in a later synthetic step to reveal a reactive site for further functionalization.[2]

References

Synthesis of tert-butyl N-(2-chloroethyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of tert-butyl N-(2-chloroethyl)carbamate, a valuable intermediate in pharmaceutical and organic chemistry. This document provides a comprehensive overview of the synthetic methodology, including detailed experimental protocols, quantitative data, and process visualizations to support research and development activities.

Introduction

Tert-butyl N-(2-chloroethyl)carbamate, also known as N-Boc-2-chloroethylamine, is a bifunctional molecule containing a Boc-protected amine and a reactive chloroethyl group. This structure makes it a crucial building block in the synthesis of more complex molecules, particularly in the development of novel drug candidates where the introduction of a protected aminoethyl moiety is required. The tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions, allowing for sequential synthetic transformations.

Synthetic Pathway

The primary and most common method for the synthesis of tert-butyl N-(2-chloroethyl)carbamate involves the N-protection of 2-chloroethylamine or its hydrochloride salt with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This reaction is a standard procedure for the introduction of a Boc protecting group onto a primary amine.

Caption: General reaction scheme for the synthesis of tert-butyl N-(2-chloroethyl)carbamate.

Experimental Protocols

The following protocols are based on established procedures for the Boc protection of amines and analogous syntheses of similar haloalkyl carbamates.

Protocol 1: Synthesis using Triethylamine as a Base

Materials:

-

2-chloroethylamine hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend 2-chloroethylamine hydrochloride (1.0 eq) in dichloromethane or tetrahydrofuran.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add triethylamine (2.2 eq) to the suspension and stir for 15-30 minutes.

-

Add a solution of di-tert-butyl dicarbonate (1.05 eq) in the same solvent dropwise to the reaction mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis using Sodium Bicarbonate in a Biphasic System

Materials:

-

2-chloroethylamine hydrobromide (or hydrochloride)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF) or Dioxane

-

Water

-

Dichloromethane (DCM) or Ethyl Acetate for extraction

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-chloroethylamine hydrobromide (1.0 eq) in a mixture of tetrahydrofuran and water.[1]

-

Add sodium bicarbonate (1.2 eq) to the solution.[1]

-

At room temperature, slowly add di-tert-butyl dicarbonate (1.0 eq).[1]

-

Stir the mixture vigorously for 12-24 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with dichloromethane or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the product.[1]

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of tert-butyl N-(2-haloethyl)carbamates. The data for the bromo-analogue is presented as a close approximation for the chloro-analogue due to the similarity in the reaction mechanism.

| Parameter | Value | Reference |

| Yield (Bromo-analogue) | 82-94% (apparent) | [2] |

| Purity (Bromo-analogue) | >95% (after purification) | [1] |

| Molecular Formula | C₇H₁₄ClNO₂ | [3] |

| Molecular Weight | 179.64 g/mol | [3] |

| CAS Number | 71999-74-1 | [3][4] |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of tert-butyl N-(2-chloroethyl)carbamate.

References

A Technical Guide to N-Boc-2-chloroethylamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

N-Boc-2-chloroethylamine, also known as tert-Butyl (2-chloroethyl)carbamate, is a strategically important bifunctional molecule widely utilized in organic and medicinal chemistry.[1][2] Its structure incorporates a reactive chloroethyl group, which is an excellent electrophile for nucleophilic substitution, and a tert-butoxycarbonyl (Boc) protected amine.[1][2][3] This arrangement allows for the controlled introduction of an aminoethyl moiety into complex molecular architectures. The Boc protecting group is stable under a variety of reaction conditions, including those involving nucleophiles and bases, but can be readily removed under mild acidic conditions to reveal the primary amine for further functionalization.[1][4] This dual reactivity makes it an invaluable building block in the synthesis of pharmaceuticals and other biologically active compounds.[1][2]

Physicochemical Data

The key quantitative and identifying data for this compound are summarized below.

| Property | Value | References |

| Molecular Formula | C₇H₁₄ClNO₂ | [1][5][6][7] |

| Molecular Weight | 179.64 g/mol | [1][6][7] |

| CAS Number | 71999-74-1 | [1][2][5][6] |

| Appearance | Liquid | [5] |

| Synonyms | tert-Butyl (2-chloroethyl)carbamate, N-t-butoxycarbonyl-2-chloroethylamine | [5][6][7] |

| InChI Key | VACLTXTYDFLHJW-UHFFFAOYSA-N | [1][5] |

| SMILES | O=C(OC(C)(C)C)NCCCl | [6] |

Core Applications in Synthetic Chemistry

This compound serves as a cornerstone intermediate for introducing a protected two-carbon nitrogen-containing fragment. Its primary application lies in the alkylation of various nucleophiles, including amines, thiols, and carbanions, via Sₙ2 reactions.[3] This reactivity is fundamental to the construction of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.

A significant application is in the synthesis of N-Boc-piperazine, a crucial intermediate for blockbuster drugs like the kinase inhibitor palbociclib and the antianginal agent ranolazine.[1] The general strategy involves the reaction of this compound with an amine, leading to the formation of a new carbon-nitrogen bond. Subsequent deprotection of the Boc group allows for further synthetic manipulations or cyclization events.

Experimental Protocol: Synthesis of N-Benzyl-N'-Boc-ethylenediamine

This protocol details a representative nucleophilic substitution reaction using this compound to alkylate benzylamine. This procedure is a foundational step for creating more complex diamine structures.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Potassium carbonate (K₂CO₃) or Triethylamine (TEA) (1.5 eq)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the chosen solvent (e.g., acetonitrile, 0.2 M concentration).

-

Add the base, potassium carbonate (1.5 eq), to the solution.

-

Add benzylamine (1.1 eq) dropwise to the stirred suspension at room temperature.

-

Heat the reaction mixture to reflux (approximately 80-90 °C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter off the inorganic salts (if K₂CO₃ was used) and concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the resulting residue in ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude N-Benzyl-N'-Boc-ethylenediamine can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of N-Benzyl-N'-Boc-ethylenediamine from this compound.

References

N-Boc-2-chloroethylamine: A Comprehensive Technical Guide for Drug Development Professionals

An in-depth examination of the physical, chemical, and synthetic properties of tert-Butyl (2-chloroethyl)carbamate, a pivotal intermediate in pharmaceutical research and development.

Introduction

N-Boc-2-chloroethylamine, also known as tert-Butyl (2-chloroethyl)carbamate, is a bifunctional organic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. Its unique molecular architecture, featuring a reactive chloroethyl moiety and a stable tert-butoxycarbonyl (Boc) protected amine, renders it an exceptionally versatile building block in the synthesis of complex molecular entities.[1] The orthogonal nature of these functional groups allows for selective chemical transformations, making it a cornerstone intermediate in the development of novel therapeutics, including enzyme inhibitors and anticancer agents.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its reactivity and applications in drug discovery.

Physicochemical Properties

This compound is typically an off-white solid or a colorless to yellow oil, a state that can vary depending on its purity.[2] A summary of its key physical and chemical properties is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value |

| CAS Number | 71999-74-1 |

| Molecular Formula | C₇H₁₄ClNO₂ |

| Molecular Weight | 179.64 g/mol [1] |

| Appearance | Off-white solid or colorless to yellow oil[2] |

| Boiling Point | 246.8 °C at 760 mmHg[2] |

| Density | 1.07 g/cm³[2] |

| Refractive Index | 1.445[2] |

| Solubility | Soluble in polar organic solvents like chloroform and methanol.[3] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data |

| ¹H NMR (400 MHz, CDCl₃) | δ = 4.93 (br s, 1H, NHCO), 3.63-3.49 (m, 2H, ClCH₂), 3.48-3.36 (m, 2H, CH₂NH), 1.18 [s, 9H, C(CH₃)₃][3] |

| ¹³C NMR (100 MHz, CDCl₃) | δ = 155.8 (C=O), 79.8 [C(CH₃)₃], 45.7 (CH₂Cl), 32.8 (CH₂NH), 28.2 [C(CH₃)₃][3] |

| Infrared (IR) | 3347, 2924, 2854, 1725, 1709, 1503, 1462 cm⁻¹[3] |

Chemical Properties and Reactivity

The synthetic utility of this compound is primarily dictated by the distinct reactivity of its two functional groups: the Boc-protected amine and the primary alkyl chloride.

-

Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. It is stable to a wide range of reaction conditions, including catalytic hydrogenation, and is resistant to basic and nucleophilic reagents.[4] This stability allows for selective reactions to occur at the chloroethyl moiety without interference from the amine. The Boc group can be readily removed under mild acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, to liberate the free amine for subsequent functionalization.[1]

-

Chloroethyl Moiety: The chlorine atom serves as a good leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution reactions (Sₙ2).[5] This allows for the facile introduction of the protected aminoethyl fragment into a wide variety of molecules by reaction with nucleophiles such as amines, thiols, and carbanions. The chloroethyl group can also undergo intramolecular cyclization. Under basic conditions, the carbamate nitrogen can displace the chloride to form a transient, highly reactive N-Boc-aziridine intermediate. This intermediate can then be ring-opened by a nucleophile, providing a pathway to disubstituted ethane derivatives.

A key application of this reactivity is in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceutical agents.[1] For example, this compound is a crucial precursor in the synthesis of N-Boc-piperazine.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established synthetic procedures.

Materials:

-

2-Chloroethylamine hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 2-chloroethylamine hydrochloride (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

-

Cool the mixture to 0 °C in an ice bath under a nitrogen atmosphere.

-

Slowly add di-tert-butyl dicarbonate (1.0 eq) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Upon completion of the reaction (monitored by TLC), wash the mixture sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.[3]

Purification by Column Chromatography

Due to the basic nature of the amine group, purification by silica gel chromatography can sometimes be challenging, leading to peak tailing. The use of a basic modifier in the eluent can mitigate this issue.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexane

-

Ethyl acetate

-

Triethylamine (optional)

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Pack a chromatography column with the silica gel slurry.

-

Dissolve the crude this compound in a minimal amount of the initial eluent.

-

Load the sample onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane. A typical gradient might start from 5% ethyl acetate in hexane and gradually increase to 20-30%.

-

If peak tailing is observed, add a small amount of triethylamine (0.1-1%) to the eluent.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound. The following is a representative protocol based on methods for similar compounds.

Table 3: Representative HPLC Method Parameters

| Parameter | Description |

| Instrument | HPLC system with a UV detector |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | 30% to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Procedure:

-

Prepare the mobile phases and degas them.

-

Equilibrate the HPLC system with the initial mobile phase composition.

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Prepare the sample solution to be analyzed at a similar concentration.

-

Inject the standard and sample solutions into the HPLC system.

-

Record the chromatograms and determine the purity of the sample by comparing the peak areas.

Conclusion

This compound is a valuable and versatile intermediate in modern organic and medicinal chemistry. Its well-defined physicochemical properties and predictable reactivity make it an essential tool for the synthesis of a wide range of biologically active molecules. The experimental protocols provided in this guide offer a starting point for the synthesis, purification, and analysis of this important compound, empowering researchers and drug development professionals in their pursuit of novel therapeutics. As with any chemical reagent, appropriate safety precautions should be taken when handling this compound, including the use of personal protective equipment and working in a well-ventilated fume hood.

References

N-Boc-2-chloroethylamine: A Comprehensive Structural Analysis and Characterization Guide

For Researchers, Scientists, and Drug Development Professionals

N-Boc-2-chloroethylamine, systematically named tert-butyl (2-chloroethyl)carbamate, is a bifunctional molecule of significant interest in organic synthesis, particularly in the development of pharmaceuticals.[1][2] Its structure, incorporating a reactive chloroethyl group and a stable Boc-protected amine, makes it a valuable building block for introducing a masked aminoethyl fragment into more complex molecular architectures.[1][2] This guide provides an in-depth technical overview of the structural analysis and characterization of this compound, presenting key data in a structured format and detailing the experimental protocols for its characterization.

Physicochemical and Spectroscopic Data

The fundamental properties and spectroscopic data of this compound are summarized in the tables below, providing a comprehensive reference for its identification and characterization.

General Properties

| Property | Value | Reference |

| CAS Number | 71999-74-1 | [1][3][4] |

| Molecular Formula | C₇H₁₄ClNO₂ | [1][4] |

| Molecular Weight | 179.64 g/mol | [1][4] |

| Physical Form | Colorless to Yellow Oil to Off-White to Yellow Semi-Solid | [5] |

| Boiling Point | 75 °C at 8 mmHg | [3] |

| Storage | Sealed in a dry environment, preferably in a freezer at -20°C | [1][4] |

Spectroscopic Data

The following tables detail the key spectroscopic signatures of this compound, which are crucial for its structural confirmation.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (400 MHz, CDCl₃)[5]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.93 | br s | 1H | NHCO |

| 3.49-3.63 | m | 2H | ClCH₂ |

| 3.36-3.48 | m | 2H | CH₂NH |

| 1.18 | s | 9H | C(CH₃)₃ |

¹³C NMR (Carbon Nuclear Magnetic Resonance) Data (100 MHz, CDCl₃)[5]

| Chemical Shift (δ) ppm | Assignment | |---|---|---| | 155.8 | C=O | | 79.8 | C (CH₃)₃ | | 45.7 | C H₂Cl | | 32.8 | C H₂NH | | 28.2 | C(C H₃)₃ |

FT-IR (Fourier-Transform Infrared) Spectroscopy Data [5]

| Wavenumber (cm⁻¹) | Interpretation |

| 3347 | N-H Stretch |

| 2924, 2854 | C-H Stretch (Aliphatic) |

| 1725, 1709 | C=O Stretch (Carbamate) |

| 1503 | N-H Bend |

| 1462 | C-H Bend |

Mass Spectrometry (MS) and Elemental Analysis

| Technique | Result | Reference |

| High-Resolution Mass Spectrometry (HRMS) | Can provide a highly accurate mass measurement to confirm the elemental composition. | [1] |

| Elemental Analysis | Calculated: C, 46.80%; H, 7.86%; N, 7.80%. Found: C, 46.91%; H, 7.89%; N, 7.74%. | [5] |

Experimental Protocols

Detailed methodologies for the key experiments used in the characterization of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: 400 MHz NMR Spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition: Acquire the proton spectrum. The characteristic signals include a singlet for the tert-butyl protons around δ 1.4 ppm, and two multiplets for the chloroethyl chain protons between δ 3.4–3.6 ppm.[1]

-

¹³C NMR Acquisition: Acquire the carbon spectrum. Key signals confirming the structure include the carbamate carbonyl carbon, the quaternary and methyl carbons of the Boc group, and the two methylene carbons of the ethyl chain.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR Spectrometer.

Procedure:

-

Sample Preparation: A small amount of the neat liquid or semi-solid sample is placed between two potassium bromide (KBr) plates to create a thin film.

-

Data Acquisition: The infrared spectrum is recorded over a range of 4000-400 cm⁻¹.

-

Data Analysis: A key diagnostic peak is the strong absorption band corresponding to the carbonyl (C=O) stretch of the carbamate group, which confirms the presence of the Boc group.[1] Other significant peaks include the N-H stretch and C-H stretches.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the elemental composition of the molecule.

Instrumentation: Mass Spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). High-Resolution Mass Spectrometry (HRMS) is recommended for accurate mass determination.[1]

Procedure:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by GC or LC to ensure purity.

-

Ionization: An appropriate ionization technique, such as Electrospray Ionization (ESI), is used.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured.

-

Data Analysis: The molecular ion peak is identified to confirm the molecular weight of 179.64 g/mol . HRMS provides a highly accurate mass measurement that can be used to validate the elemental formula C₇H₁₄ClNO₂.[1]

Visualizing Workflows and Relationships

The following diagrams illustrate key aspects of working with this compound.

Caption: Synthetic and characterization workflow for this compound.

Caption: General synthetic utility of this compound.

References

Spectroscopic and Synthetic Profile of N-Boc-2-chloroethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and a common synthetic route for N-Boc-2-chloroethylamine (tert-butyl (2-chloroethyl)carbamate), a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents.[1][2] Its utility lies in the orthogonal reactivity of the chloro group, a good leaving group for nucleophilic substitution, and the Boc-protected amine, which allows for controlled deprotection and subsequent functionalization.[1]

Spectroscopic Data

The structural integrity of this compound is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These methods provide a detailed fingerprint of the molecule's atomic and functional group composition.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide characteristic signals that confirm its structure.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms.[1] The key signals for this compound are summarized below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.93 | broad singlet | 1H | NH CO |

| 3.63 - 3.49 | multiplet | 2H | ClCH₂ |

| 3.48 - 3.36 | multiplet | 2H | CH₂ NH |

| 1.18 | singlet | 9H | C(CH₃ )₃ |

| Solvent: CDCl₃, Frequency: 400 MHz[2] |

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 155.8 | C =O (carbamate) |

| 79.8 | C (CH₃)₃ |

| 45.7 | C H₂Cl |

| 32.8 | C H₂NH |

| 28.2 | C(C H₃)₃ |

| Solvent: CDCl₃, Frequency: 100 MHz[2] |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[1]

| Wavenumber (cm⁻¹) | Interpretation |

| 3347 | N-H stretch |

| 2924, 2854 | C-H stretch (aliphatic) |

| 1725, 1709 | C=O stretch (carbamate) |

| 1503 | N-H bend |

| 1462 | C-H bend |

| Sample: Pure[2] |

Experimental Protocol: Synthesis of this compound

The following protocol describes a common and efficient method for the synthesis of this compound from 2-chloroethylamine hydrochloride.

Materials and Reagents

-

2-Chloroethylamine hydrochloride

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Water (H₂O)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure

-

In a round-bottom flask, dissolve 2-chloroethylamine hydrochloride (2 g, 17.0 mmol) and triethylamine (2.37 mL, 17.0 mmol) in anhydrous dichloromethane (24 mL).[2]

-

Cool the mixture to 0 °C in an ice bath under a nitrogen atmosphere.[2]

-

Slowly add di-tert-butyl dicarbonate (3.6 mL, 15.3 mmol) to the stirred solution.[2]

-

Allow the reaction mixture to warm to room temperature and continue stirring for 4 hours.[2]

-

Upon completion of the reaction, wash the mixture sequentially with water and brine.[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

-

The resulting product is this compound, obtained as a dark liquid (2.91 g, 99% yield), which can often be used in subsequent steps without further purification.[2]

Logical Workflow of Spectroscopic Analysis

The following diagram illustrates the logical flow of using spectroscopic data to confirm the structure of the synthesized this compound.

Caption: Workflow of Spectroscopic Confirmation.

References

Stability and Storage of N-Boc-2-chloroethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-2-chloroethylamine (tert-butyl (2-chloroethyl)carbamate) is a critical bifunctional reagent in pharmaceutical and chemical synthesis, prized for its ability to introduce a protected aminoethyl moiety. Understanding its stability and requisite storage conditions is paramount for ensuring its integrity, reactivity, and the safety of laboratory personnel. This technical guide provides an in-depth overview of the stability profile of this compound, recommended storage and handling procedures, and methodologies for assessing its purity and degradation. While specific quantitative stability data for this compound is limited in publicly available literature, this guide synthesizes information on the well-documented behavior of the N-Boc protecting group and chloroalkylamines to provide a comprehensive stability assessment.

Chemical Profile and Inherent Stability

This compound possesses two key functional groups that dictate its reactivity and stability: the N-tert-butoxycarbonyl (Boc) protecting group and a primary alkyl chloride.

-

N-Boc Group: The Boc group is a widely used amine protecting group renowned for its stability under a broad range of conditions, including basic, nucleophilic, and reductive environments.[1] However, it is characteristically labile to acidic conditions, which facilitates its removal during synthetic workflows.[1]

-

Chloroethyl Moiety: The chloroethyl group provides a reactive site for nucleophilic substitution. The stability of this group can be influenced by the presence of nucleophiles and elevated temperatures.

Overall, this compound is a stable compound when stored and handled correctly.[2] The primary degradation pathway of concern is the acid-catalyzed hydrolysis of the Boc protecting group.

Recommended Storage Conditions

Proper storage is crucial to maintain the quality and prevent the degradation of this compound. The following conditions are recommended based on information from various suppliers and safety data sheets.

| Parameter | Recommended Condition | Rationale |

| Temperature | ≤ -20°C (Freezer) | To minimize potential degradation over long-term storage and maintain chemical stability.[2] |

| Atmosphere | Inert Gas (e.g., Nitrogen, Argon) | To prevent exposure to atmospheric moisture, which could potentially lead to hydrolysis of the Boc group, especially in the presence of any acidic impurities.[2] |

| Container | Tightly Sealed, Light-Resistant Container | To prevent exposure to moisture and light, which can be sources of energy for degradation. |

| Environment | Dry, Well-Ventilated Area | To avoid moisture and ensure proper ventilation in case of accidental release. |

Degradation Pathways

The principal degradation pathway for this compound is the acid-catalyzed cleavage of the N-Boc group. This reaction proceeds via a well-understood mechanism that results in the formation of 2-chloroethylamine, carbon dioxide, and isobutylene.

Under strongly basic conditions, while the Boc group is generally stable, the chloroethyl moiety could potentially undergo elimination or substitution reactions, although this is less commonly observed as the primary degradation route under normal storage conditions. Thermal degradation is also possible at elevated temperatures, which can lead to the cleavage of the Boc group.[3]

Experimental Protocols

Forced Degradation Study Protocol

To assess the intrinsic stability of this compound and to develop a stability-indicating analytical method, a forced degradation study is essential. The following is a representative protocol based on ICH guidelines.[4][5]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

Heating block or water bath

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Keep the solution at 60°C for 24 hours.

-

Cool the solution and neutralize with 0.1 M NaOH.

-

Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Keep the solution at 60°C for 24 hours.

-

Cool the solution and neutralize with 0.1 M HCl.

-

Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

-

-

Thermal Degradation:

-

Place a solid sample of this compound in a hot air oven at 80°C for 48 hours.

-

Dissolve the stressed sample in methanol to a concentration of 1 mg/mL and then dilute to 0.1 mg/mL with the mobile phase.

-

-

Photolytic Degradation:

-

Expose a solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

-

Dissolve the stressed sample in methanol to a concentration of 1 mg/mL and then dilute to 0.1 mg/mL with the mobile phase.

-

-

Control Sample: Prepare a solution of this compound at 0.1 mg/mL in the mobile phase without subjecting it to any stress conditions.

-

Analysis: Analyze all samples by a suitable stability-indicating HPLC method.

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products. The following is a proposed starting point for method development.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | Time (min) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

Method Validation: The developed method should be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[6]

Safe Handling and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance.[7] It is harmful if swallowed, in contact with skin, or if inhaled, and it can cause severe skin burns and eye damage.[7] Therefore, strict adherence to safety protocols is mandatory.

Conclusion

This compound is a stable compound when stored under the recommended conditions of low temperature, in a dry and inert atmosphere. The primary stability concern is its susceptibility to acid-catalyzed hydrolysis, which leads to the cleavage of the N-Boc protecting group. Adherence to proper storage and handling protocols is essential to maintain the integrity of this valuable synthetic intermediate and to ensure the safety of laboratory personnel. The use of a validated stability-indicating HPLC method is crucial for monitoring the purity and stability of this compound in research and development settings.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound|CAS 71999-74-1|RUO [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

Commercial Suppliers of High-Purity N-Boc-2-chloroethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Boc-2-chloroethylamine (tert-Butyl (2-chloroethyl)carbamate) is a critical building block in modern organic synthesis, particularly valued in the pharmaceutical industry for its role in the construction of complex nitrogen-containing heterocycles.[1] Its bifunctional nature, featuring a reactive chloroethyl group for nucleophilic substitution and a stable Boc-protecting group for the amine, makes it a versatile reagent in multi-step syntheses of active pharmaceutical ingredients (APIs).[1] This technical guide provides an in-depth overview of commercial suppliers, purity specifications, and key experimental protocols relevant to the use of high-purity this compound.

Commercial Availability and Specifications

A variety of chemical suppliers offer this compound, typically for research and development purposes. While purity levels are generally high, specific impurity profiles and analytical data are usually provided on a lot-specific Certificate of Analysis (CoA), which should be requested from the supplier. Below is a summary of prominent commercial suppliers and their stated product specifications.

| Supplier | Product Number | Stated Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Storage Conditions |

| Sigma-Aldrich (Fluorochem) | FLUH99C7D89A | 98%[2] | 71999-74-1 | C₇H₁₄ClNO₂ | 179.64 | Ambient[2] |

| ChemScene | CS-W004916 | ≥98%[3] | 71999-74-1 | C₇H₁₄ClNO₂ | 179.64 | -20°C[3] |

| Apollo Scientific | OR18557 | ≥95%[4] | 71999-74-1 | C₇H₁₄ClNO₂ | 179.64 | --- |

| BLD Pharm | BD136365 | --- | 71999-74-1 | C₇H₁₄ClNO₂ | 179.64 | Cold-chain |

| CymitQuimica (Indagoo) | IN-DA003S72 | --- | 71999-74-1 | C₇H₁₄ClNO₂ | 179.64 | --- |

Note: This information is based on publicly available data from supplier websites and may be subject to change. It is recommended to contact the suppliers directly for the most current specifications and to request a Certificate of Analysis for detailed quantitative data.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the N-tert-butoxycarbonylation of 2-chloroethylamine, typically from its hydrochloride salt, using di-tert-butyl dicarbonate (Boc₂O). This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid liberated from the starting material.

Reaction:

Detailed Methodology:

-

Dissolution: 2-Chloroethylamine hydrochloride is dissolved in a suitable solvent system, such as a mixture of water and an organic solvent like dichloromethane.

-

Basification: A base, such as sodium hydroxide or triethylamine, is added to the solution to neutralize the hydrochloride and free the amine.

-

Addition of Boc₂O: Di-tert-butyl dicarbonate (Boc₂O), dissolved in an organic solvent, is added to the reaction mixture. The reaction is typically stirred at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Once the reaction is complete, the organic layer is separated. The aqueous layer may be extracted with additional organic solvent. The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography on silica gel to yield high-purity this compound.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of this compound is critical for its application in pharmaceutical synthesis. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a standard method for assessing the purity and identifying any potential impurities.

Representative HPLC Method:

The following protocol is a representative method based on the analysis of similar N-Boc protected compounds and can be adapted for the quality control of this compound.[5]

| Parameter | Condition |

| HPLC System | Standard HPLC with UV detector |

| Column | C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size[6] |

| Mobile Phase A | HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA)[7] |

| Mobile Phase B | HPLC-grade acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA)[7] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C[7] |

| UV Detection | 220 nm[7] |

| Injection Volume | 10 µL |

| Gradient Program | Time (min) |

Experimental Workflow:

Application in Drug Development: A Precursor to Palbociclib

This compound is a key starting material in the synthesis of N-Boc-piperazine, which is a crucial intermediate for the production of the breast cancer drug Palbociclib. Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[8]

The inhibition of CDK4/6 by Palbociclib disrupts a key signaling pathway that controls cell cycle progression. Specifically, it prevents the phosphorylation of the Retinoblastoma (Rb) protein.[8] This, in turn, keeps the transcription factor E2F bound to Rb, thereby preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle and ultimately halting cell proliferation.[8][9]

Cyclin D-CDK4/6-Rb Signaling Pathway:

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 71999-74-1 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. 71999-74-1 Cas No. | 2-Chloroethylamine, N-BOC protected | Apollo [store.apolloscientific.co.uk]

- 5. benchchem.com [benchchem.com]

- 6. CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]

- 7. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Versatile Virtuoso: N-Boc-2-chloroethylamine as a Cornerstone in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate tapestry of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the myriad of available reagents, N-Boc-2-chloroethylamine has emerged as a particularly versatile and indispensable tool, empowering chemists across academic and industrial landscapes, especially within the realm of pharmaceutical development. Its unique bifunctional nature, featuring a sterically hindered tert-butyloxycarbonyl (Boc) protected amine and a reactive primary alkyl chloride, allows for a wide range of selective transformations. This technical guide provides a comprehensive overview of the core applications of this compound, detailing its synthesis, key reactions, and role in the construction of vital heterocyclic scaffolds, supported by experimental protocols and quantitative data.

Core Properties and Synthesis

This compound, formally known as tert-butyl (2-chloroethyl)carbamate, is a stable, liquid reagent at room temperature. The Boc protecting group imparts several advantageous properties: it deactivates the nitrogen nucleophilicity, preventing self-reaction, and it can be readily removed under mild acidic conditions, a cornerstone of modern protecting group strategy.[1][2]

Synthesis of this compound

A standard and high-yielding procedure for the synthesis of this compound involves the reaction of 2-chloroethylamine hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol: Synthesis of this compound

| Reagent/Solvent | Molar Eq. | Quantity |

| 2-Chloroethylamine hydrochloride | 1.0 | 2 g (17.0 mmol) |

| Triethylamine (Et₃N) | 1.0 | 2.37 mL (17.0 mmol) |

| Di-tert-butyl dicarbonate (Boc₂O) | 0.9 | 3.6 mL (15.3 mmol) |

| Dichloromethane (CH₂Cl₂) | - | 24 mL |

Procedure:

-

To a round-bottom flask, 2-chloroethylamine hydrochloride (2 g, 17.0 mmol) and triethylamine (2.37 mL, 17.0 mmol) are dissolved in anhydrous dichloromethane (24 mL).

-

The solution is cooled to 0 °C under a nitrogen atmosphere.

-

Di-tert-butyl dicarbonate (3.6 mL, 15.3 mmol) is added slowly to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for 4 hours.

-

Upon completion, the mixture is washed sequentially with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

Quantitative Data:

| Product | Yield | Purity | Spectroscopic Data |

| This compound | 99% | >97% | ¹H NMR (400 MHz, CDCl₃): δ = 4.93 (br s, 1H), 3.56 (t, J = 5.6 Hz, 2H), 3.42 (q, J = 5.6 Hz, 2H), 1.44 (s, 9H).¹³C NMR (100 MHz, CDCl₃): δ = 155.8, 79.8, 45.7, 42.8, 28.2. |

Key Applications in Organic Synthesis

The synthetic utility of this compound primarily stems from the electrophilicity of the carbon bearing the chlorine atom, making it an excellent substrate for nucleophilic substitution reactions.[1][2] This allows for the introduction of a protected two-carbon aminoethyl fragment into a wide range of molecules.

Synthesis of N-Boc-Piperazine

A prominent application of this compound is in the synthesis of N-Boc-piperazine, a crucial intermediate for numerous pharmaceuticals, including the CDK4/6 inhibitor Palbociclib.[1] While N-Boc-piperazine can be formed from piperazine itself, a more convergent and industrially scalable approach starts from diethanolamine. This involves the synthesis of an in-situ precursor to this compound.

Caption: General scheme for N-alkylation of amines.

Experimental Protocol: N-Alkylation of Benzylamine

| Reagent/Solvent | Molar Eq. |

| This compound | 1.0 |

| Benzylamine | 1.1 |

| Potassium Carbonate (K₂CO₃) | 2.0 |

| Acetonitrile (CH₃CN) | - |

Procedure:

-

To a solution of benzylamine in acetonitrile, potassium carbonate is added.

-

This compound is added, and the mixture is heated to reflux.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography.

Quantitative Data for N-Alkylation Reactions

| Amine Nucleophile | Product | Yield |

| Benzylamine | tert-butyl (2-(benzylamino)ethyl)carbamate | High |

| 4-Methoxyaniline | tert-butyl (2-((4-methoxyphenyl)amino)ethyl)carbamate | 70-80% |

The Aziridinium Ion Intermediate

The reactivity of this compound is often rationalized by the in-situ formation of a transient N-Boc-aziridinium ion. This highly strained, three-membered ring is a potent electrophile that is readily attacked by nucleophiles. This neighboring group participation enhances the reactivity of the primary chloride.

Formation and Trapping of the N-Boc-Aziridinium Ion

Caption: Formation and trapping of the aziridinium ion.

Role in Drug Discovery and Development

The utility of this compound and its derivatives is prominently highlighted in the synthesis of numerous active pharmaceutical ingredients (APIs). The ability to introduce a protected ethylamine linker is a common strategy in medicinal chemistry to connect different pharmacophoric fragments or to modulate the physicochemical properties of a drug candidate.

For instance, analogues of this compound are key building blocks in the synthesis of piperazine-containing drugs. The piperazine motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of drugs targeting the central nervous system, cancer, and infectious diseases.

Conclusion

This compound has firmly established itself as a cornerstone building block in modern organic synthesis. Its dual functionality, coupled with the reliability of the Boc protecting group, provides chemists with a powerful tool for the construction of complex nitrogen-containing molecules. The applications presented in this guide, from the industrial-scale synthesis of N-Boc-piperazine to the versatile N-alkylation of amines, underscore its broad utility. For researchers and professionals in drug development, a thorough understanding of the reactivity and synthetic potential of this compound is essential for the innovation of novel molecular entities with therapeutic potential. As the demand for more sophisticated and targeted pharmaceuticals continues to grow, the importance of such versatile building blocks will undoubtedly continue to expand.

References

The Chloroethyl Group: A Double-Edged Sword in Reactivity and Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The chloroethyl group, a seemingly simple functional moiety, possesses a rich and complex reactivity profile that has established it as a cornerstone in both synthetic organic chemistry and the development of potent therapeutic agents. Its inherent electrophilicity, arising from the polarization of the carbon-chlorine bond, makes it a versatile tool for forging new chemical bonds. However, it is the nuanced interplay of substitution, elimination, and intramolecular cyclization reactions that truly defines its chemical character and biological significance. This guide provides a comprehensive exploration of the core principles governing the reactivity of the chloroethyl group, with a particular focus on its application in medicinal chemistry as a DNA alkylating agent.

Fundamental Reactivity: A Tale of Two Pathways

The reactivity of the chloroethyl group is primarily dictated by two competing reaction pathways: nucleophilic substitution and elimination. The preferred pathway is influenced by a variety of factors, including the structure of the substrate, the nature of the nucleophile or base, and the solvent system employed.

Nucleophilic Substitution Reactions (SN1 and SN2)

In nucleophilic substitution reactions, a nucleophile replaces the chlorine atom. This can occur via two distinct mechanisms:

-

SN2 (Bimolecular Nucleophilic Substitution): This is a single, concerted step where the nucleophile attacks the carbon atom bearing the chlorine from the backside, leading to an inversion of stereochemistry. This mechanism is favored for primary and, to a lesser extent, secondary chloroethyl compounds due to reduced steric hindrance.[1] Strong nucleophiles and polar aprotic solvents promote the SN2 pathway.[1]

-

SN1 (Unimolecular Nucleophilic Substitution): This is a two-step process involving the initial formation of a carbocation intermediate, which is then attacked by the nucleophile. This mechanism is favored for tertiary chloroethyl compounds due to the stability of the resulting tertiary carbocation.[1] Polar protic solvents are typically used to stabilize the carbocation intermediate.[1]

Elimination Reactions (E1 and E2)

In elimination reactions, a base removes a proton from a carbon atom adjacent to the one bearing the chlorine, resulting in the formation of an alkene.

-

E2 (Bimolecular Elimination): This is a concerted reaction where the base removes a proton at the same time the chloride ion departs. Strong, bulky bases favor the E2 mechanism.[2]

-

E1 (Unimolecular Elimination): This pathway also proceeds through a carbocation intermediate, which then loses a proton to form the alkene. The E1 reaction often competes with the SN1 reaction.[3]

The Aziridinium Ion: A Highly Reactive Intermediate in Drug Action

A critical aspect of the reactivity of 2-chloroethylamines, a common motif in anticancer drugs, is the intramolecular formation of a highly electrophilic aziridinium ion. This occurs through neighboring group participation, where the lone pair of electrons on the nitrogen atom attacks the carbon bearing the chlorine, displacing the chloride ion.[4] This cyclization dramatically enhances the alkylating potential of the molecule. The aziridinium ion is then susceptible to attack by nucleophiles, including the nitrogenous bases of DNA.

Quantitative Analysis of Reactivity

The reactivity of the chloroethyl group can be quantified through kinetic studies and the determination of thermochemical properties. The following tables summarize key quantitative data.

| Substrate | Nucleophile/Base | Solvent | Reaction Type | Rate Constant (k) | Reference |

| 2-Chloroethylamine | Amino Acid | Aqueous (pH 7.4) | SN2 | 0.05–0.2 M⁻¹s⁻¹ | [4] |

| 1-Chloroethyl-cyclohexane | 80% Ethanol | 80% Ethanol | SN1 (Solvolysis) | 3.19 x 10⁻⁴ s⁻¹ at 25°C |

Table 1: Selected Reaction Rate Constants for Chloroethyl Compounds. This table provides examples of reaction rates for different chloroethyl substrates under specific conditions, illustrating the influence of the reaction type and environment on reactivity.

| Bond | Molecule | Bond Dissociation Energy (kcal/mol) | Reference |

| C-Cl | Chloroethane | 84 | [2] |

| C-Cl | Vinyl Chloride | 207 (heterolytic) |

Table 2: Carbon-Chlorine Bond Dissociation Energies. This table highlights the strength of the C-Cl bond in different chemical environments. The significantly higher heterolytic bond dissociation energy in vinyl chloride is due to the partial double bond character of the C-Cl bond arising from resonance.

The Chloroethyl Group in Drug Development: DNA Alkylation

The ability of the chloroethyl group, particularly within the context of nitrogen mustards and nitrosoureas, to alkylate DNA is the cornerstone of its use in cancer chemotherapy. These drugs act as potent cytotoxic agents by forming covalent adducts with DNA bases, primarily at the N7 position of guanine.

This initial monofunctional alkylation can be followed by a second alkylation event, either from the second chloroethyl arm of a bifunctional agent or through the formation of a reactive intermediate, leading to the formation of highly cytotoxic interstrand cross-links (ICLs). ICLs physically prevent the separation of the DNA double helix, thereby inhibiting DNA replication and transcription and ultimately triggering programmed cell death (apoptosis).

Experimental Protocols

A thorough understanding of the reactivity of the chloroethyl group relies on robust experimental methodologies. The following sections provide detailed protocols for key experiments.

Synthesis of a Nitrogen Mustard Derivative

This protocol outlines the synthesis of a flavonoid nitrogen mustard derivative, a class of compounds with potential anticancer activity.

Step 1: Synthesis of the Diethanolamine Intermediate

-

To a solution of the starting flavonoid (e.g., 7-hydroxy-2-phenyl-4H-chromen-4-one, 1 mmol) in acetonitrile (50 mL), add diethanolamine (10 mmol).

-

Heat the reaction mixture to reflux for 48 hours at 85°C.

-

Cool the mixture to room temperature to allow the product to crystallize.

-

Filter the solid under reduced pressure and wash with water.

-

Dry the product and purify by silica gel column chromatography (eluent: MeOH/CH₂Cl₂, 1:40) to yield the diethanolamine intermediate.

Step 2: Chlorination to the Nitrogen Mustard

-

To a solution of the diethanolamine intermediate (1 mmol) in dichloromethane (50 mL), add thionyl chloride (8 mmol).

-

Heat the reaction mixture to reflux for 48 hours.

-

Remove the solvent by rotary evaporation.

-

Dry the residue and purify by silica gel column chromatography (eluent: MeOH/CH₂Cl₂, 1:60) to obtain the final nitrogen mustard derivative.

Monitoring DNA Alkylation by LC-MS/MS

This protocol describes a method for the quantitative analysis of DNA adducts formed by chloroethylating agents using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

DNA Isolation and Hydrolysis: Isolate genomic DNA from cells treated with the chloroethylating agent. Digest the DNA enzymatically to individual deoxynucleosides.

-

LC Separation: Separate the deoxynucleosides using reverse-phase high-performance liquid chromatography (HPLC).

-

MS/MS Detection: Detect and quantify the specific chloroethyl-adducted deoxynucleosides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of the adduct and monitoring for a specific product ion after fragmentation.

-

Quantification: Generate a standard curve using known concentrations of the synthesized DNA adduct to quantify the amount of adduct present in the biological sample.

Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the chloroethyl-containing compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: After incubation, solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Factors Influencing Reactivity: A Logical Overview

The reactivity of the chloroethyl group is not a static property but is modulated by a complex interplay of electronic and steric factors. A comprehensive understanding of these factors is crucial for predicting and controlling the outcome of reactions involving this versatile functional group.

Conclusion

The chloroethyl group is a powerful and versatile functional group whose reactivity can be finely tuned through careful consideration of substrate structure and reaction conditions. Its ability to act as an electrophile, particularly through the formation of the highly reactive aziridinium ion, has been masterfully exploited in the design of DNA alkylating agents that form the backbone of many cancer chemotherapy regimens. A deep understanding of the fundamental principles governing its reactivity, coupled with robust experimental methodologies for its synthesis and biological evaluation, will continue to drive innovation in both synthetic chemistry and the development of next-generation therapeutics. For researchers and drug development professionals, the chloroethyl group remains a critical tool in the quest for more effective and targeted medicines.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Method for the synthesis of flavonoid nitrogen mustard derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation of Stable Nitrogen Mustard DNA Inter Strand Crosslink Analogs for Biochemical and Cell Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for N-Boc-2-chloroethylamine in SN2 Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-2-chloroethylamine (tert-butyl (2-chloroethyl)carbamate) is a versatile bifunctional reagent widely employed in organic synthesis, particularly in the construction of pharmaceutical intermediates and other complex molecules.[1] Its structure incorporates a reactive primary alkyl chloride for nucleophilic substitution and a tert-butyloxycarbonyl (Boc) protected amine. This strategic design allows for the introduction of a protected aminoethyl moiety into a variety of molecular scaffolds. The Boc group provides robust protection under many reaction conditions and can be readily removed under mild acidic conditions, enabling sequential functionalization.[2]

These application notes provide detailed protocols for the use of this compound in SN2 reactions with various nucleophiles, including primary and secondary amines, thiols, and phenols.

Reaction Mechanism and Scope

The primary application of this compound in synthesis is as an electrophile in SN2 reactions. The carbon atom bearing the chlorine is susceptible to attack by a wide range of nucleophiles, leading to the displacement of the chloride leaving group.[1] The reaction generally proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In some cases, particularly with weaker nucleophiles or under conditions that favor it, the reaction may proceed through an intermediate aziridinium ion, which is then opened by the nucleophile.[2]

The general scheme for this reaction is as follows:

Caption: General SN2 reaction of this compound.

A diverse array of nucleophiles can be successfully employed in this transformation, making this compound a key building block for introducing an aminoethyl fragment in drug discovery and development.[1]

Data Presentation: Reaction of this compound with Various Nucleophiles

The following table summarizes typical reaction conditions and expected yields for the SN2 reaction of this compound with representative nucleophiles. Please note that yields are highly dependent on the specific substrate and reaction conditions and may require optimization.

| Nucleophile Class | Example Nucleophile | Product | Typical Solvent | Base | Temp. (°C) | Time (h) | Typical Yield (%) |

| Primary Amine | Benzylamine | tert-butyl (2-(benzylamino)ethyl)carbamate | Acetonitrile | K₂CO₃ | 80 | 12-18 | 85-95 |

| Secondary Amine | Diethylamine | tert-butyl (2-(diethylamino)ethyl)carbamate | DMF | K₂CO₃ | 60-80 | 12-24 | 80-90 |

| Thiol | Thiophenol | tert-butyl (2-(phenylthio)ethyl)carbamate | DMF | NaH | 25 | 2-4 | 90-98 |

| Phenol | Phenol | tert-butyl (2-phenoxyethyl)carbamate | DMF | NaH | 60-80 | 12-18 | 75-85 |

Experimental Protocols

General Considerations:

-

All reactions should be performed in a well-ventilated fume hood.

-

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Anhydrous solvents and inert atmospheres (e.g., nitrogen or argon) are recommended for reactions employing moisture-sensitive reagents like sodium hydride.

-

Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)

This protocol describes the N-alkylation of a primary amine with this compound.

Materials:

-

This compound

-

Benzylamine

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), benzylamine (1.1 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous acetonitrile to provide a reaction concentration of approximately 0.5 M.

-

Stir the mixture at 80 °C for 12-18 hours.

-

After cooling to room temperature, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, purify the product by flash column chromatography on silica gel.

Caption: Workflow for the reaction with a primary amine.

Protocol 2: Reaction with a Secondary Amine (e.g., Diethylamine)

This protocol outlines the N-alkylation of a secondary amine.

Materials:

-

This compound

-

Diethylamine

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF (approx. 0.5 M).

-

Add potassium carbonate (2.0 eq) and diethylamine (1.2 eq).

-

Stir the mixture at 70 °C for 12-24 hours.

-

Cool the reaction to room temperature and pour into water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel if required.

Protocol 3: Reaction with a Thiol (e.g., Thiophenol)

This protocol details the S-alkylation of a thiol.

Materials:

-

This compound

-

Thiophenol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask under an inert atmosphere (N₂ or Ar)

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure: